3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
This compound belongs to the triazinopurine-dione family, characterized by a fused bicyclic core (triazine and purine rings) with a 4-chlorophenyl substituent. The structure includes:
- Position 1 and 7: 2-methoxyethyl groups, which enhance polarity and solubility.
- Position 9: Methyl group, contributing to steric stabilization.
- Core functionality: Dione groups at positions 6 and 8, which are critical for hydrogen bonding and biological activity.
The compound’s molecular formula is C₂₂H₂₆ClN₆O₅ (inferred from substituents), with a molecular weight of ~513.9 g/mol. Its design aims to balance lipophilicity (via the chlorophenyl group) and hydrophilicity (via methoxyethyl chains), making it a candidate for pharmaceutical applications, particularly in enzyme inhibition .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-17-16(18(28)25(20(24)29)8-10-30-2)26-12-15(13-4-6-14(21)7-5-13)23-27(9-11-31-3)19(26)22-17/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBQVLRMRJYZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CC(=NN(C3=N2)CCOC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic derivative belonging to the class of triazino-purines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- A triazino ring system.
- A purine base.
- Substituents including a 4-chlorophenyl group and two methoxyethyl groups.
Biological Activity Overview
Recent studies have explored the biological activities of this compound, focusing on its anticancer properties and potential as an antimicrobial agent. The following sections detail these findings.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in tumor growth. For instance, it may target the AKT signaling pathway which is crucial for cell survival and proliferation in various cancers .
- In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of glioblastoma cells while showing reduced toxicity towards non-cancerous cells. This selectivity is particularly important in cancer therapeutics as it minimizes damage to healthy tissues .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial effects:
- Activity Against Pathogens : Preliminary studies suggest that triazino-purines may possess activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promise in inhibiting bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting nucleic acid synthesis .
Data Table: Biological Activities
Case Studies
Several case studies have highlighted the potential applications of this compound in medical research:
- Glioblastoma Treatment : A study involving a series of triazino-purine derivatives demonstrated significant inhibition of glioblastoma cell lines (e.g., U87MG and U251). The derivatives displayed enhanced potency compared to traditional chemotherapeutics while maintaining lower cytotoxicity towards normal cells .
- Antimicrobial Screening : In a broader screening effort for antimicrobial agents derived from triazino compounds, several candidates were identified that exhibited activity against resistant bacterial strains. These findings suggest a potential role for this class of compounds in addressing antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key structural analogues are identified from the evidence, differing in substituents at positions 1, 7, and 7. These variations influence physicochemical properties and biological interactions.
Table 1: Structural and Physicochemical Comparison
Key Findings from Structural Analysis
Substituent Effects on Solubility :
- The bis(2-methoxyethyl) groups in the target compound introduce polarity, improving aqueous solubility compared to the isopropyl () and 3-methylbenzyl () groups, which are more hydrophobic .
- The methyl group at position 9 (common in all compounds) minimizes steric hindrance, favoring binding to flat enzymatic active sites.
Electronic and Steric Influences: The 4-chlorophenyl group (electron-withdrawing) stabilizes the aromatic system across all analogues, enhancing electrophilic reactivity .
Bioactivity Predictions :
- The target compound’s methoxyethyl substituents may improve metabolic stability by resisting oxidative degradation compared to isopropyl (), which is prone to CYP450-mediated oxidation .
- Molecular Weight Trends : Higher molecular weight in the target compound (~513.9 vs. 386.84 in ) may affect pharmacokinetics, such as absorption and distribution .
Research Implications and Limitations
- Similarity Principle : As per the "similar and analogy regulation" (), these compounds share core reactivity (e.g., hydrogen bonding via dione groups) but diverge in pharmacokinetics due to substituent variations.
- Data Gaps : Experimental data on solubility, binding affinity, and toxicity are absent in the provided evidence, necessitating further in vitro/in vivo studies.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this triazino-purine derivative?
The synthesis involves multi-step reactions, with key parameters including:
- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions).
- Catalyst use (e.g., Pd catalysts for cross-coupling reactions in aryl group attachment).
- Reaction time (monitored via TLC/HPLC to ensure completion without over-degradation). Structural confirmation requires NMR (¹H/¹³C), MS, and X-ray crystallography to validate regioselectivity and purity .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
A combination of analytical techniques is essential:
- ¹H/¹³C NMR : Assign peaks to distinguish methoxyethyl, chlorophenyl, and methyl groups.
- High-resolution MS : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray crystallography : Resolve ambiguities in fused triazino-purine ring conformations.
- HPLC-PDA : Assess purity (>95% for biological assays) .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Kinase inhibition assays : Test against CDK2 or Aurora kinases due to structural similarity to purine-based inhibitors.
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays.
- Anti-inflammatory potential : Measure COX-2 inhibition or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions may arise from assay conditions or impurity interference. Strategies include:
- Dose-response validation : Repeat assays across multiple concentrations.
- Metabolite profiling : Use LC-MS to identify degradation products affecting activity.
- Orthogonal assays : Compare results from fluorescence-based and radiometric kinase assays.
- Statistical DOE : Apply factorial design to isolate variables (e.g., pH, serum content) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina with CDK2 crystal structures).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends .
Q. How can reaction mechanisms for key synthetic steps be experimentally validated?
- Kinetic isotope effects (KIE) : Use deuterated reagents to identify rate-limiting steps.
- Intermediate trapping : Isolate and characterize transient species via low-temperature NMR.
- DFT calculations : Compare theoretical transition states with experimental activation energies .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate esters at hydroxyl groups for hydrolytic activation.
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve plasma stability.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
Methodological Challenges & Solutions
Q. How to address low yields in the final cyclization step?
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. What experimental designs optimize structure-activity relationship (SAR) studies?
- Parallel synthesis : Generate analogs with systematic substitutions (e.g., halogens, alkyl chains).
- Free-Wilson analysis : Quantify contributions of substituents to biological activity.
- Fragment-based screening : Identify critical pharmacophores via SPR or thermal shift assays .
Q. How to evaluate environmental stability and degradation pathways?
- Forced degradation studies : Expose to heat, light, and pH extremes; analyze products via LC-MS.
- Ecotoxicity assays : Test effects on Daphnia magna or algal models for environmental risk assessment.
- QSPR modeling : Predict persistence based on logP and electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
